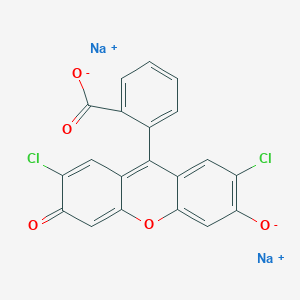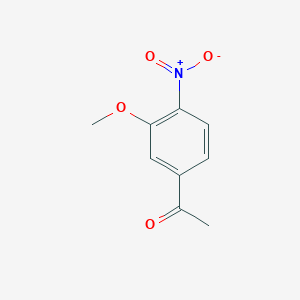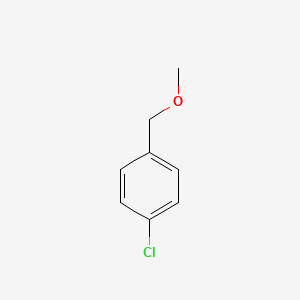
2',7'-Dichlorofluorescein Sodium Salt
Übersicht
Beschreibung
2,7'-Dichlorofluorescein Sodium Salt (DCF) is a fluorescent dye used in a wide range of scientific research applications. DCF is a useful tool for researchers as it has a variety of applications, including the detection of reactive oxygen species (ROS), the study of enzyme activity, and the analysis of cell signaling pathways. DCF is also used in a variety of lab experiments, such as cell culture, protein purification, and bioassays.
Wissenschaftliche Forschungsanwendungen
Reactive Oxygen Species (ROS) Detection
2’,7’-Dichlorofluorescein (DCF): is widely used in biological research to detect and measure reactive oxygen species (ROS) within cells . When oxidized by ROS, DCF becomes fluorescent, allowing researchers to quantify oxidative stress levels and assess the antioxidant capacity of cells.
Cell Viability and Proliferation Assays
Due to its ability to emit fluorescence upon oxidation, DCF is employed in cell viability assays. It helps in determining cell proliferation rates, especially in cancer research, where it’s crucial to monitor the growth of cancer cells under various treatment conditions .
Environmental Monitoring
DCF serves as a fluorescent probe for real-time monitoring of environmental contaminants. It’s particularly effective in detecting and quantifying heavy metals like mercury, cadmium, and zinc, as well as other hazardous substances such as arsenite and fluoride ions .
Clinical Diagnostics
In clinical diagnostics, DCF is utilized for the detection of hydrogen peroxide, cholesterol, and other hydroperoxides in biological samples. This application is essential for diagnosing conditions related to oxidative stress and lipid peroxidation .
Drug Development and Delivery
Researchers use DCF in drug development for biolabeling and imaging purposes. It aids in tracking the delivery and efficacy of drugs within biological systems, particularly in cancer therapeutics .
Analytical Chemistry
DCF’s role in analytical chemistry includes differentiating between compounds like dopamine and ascorbic acid. Its selective fluorescence properties make it an invaluable tool for analyzing complex chemical mixtures .
Industrial Applications
The industrial applications of DCF extend to the manufacturing of dye-sensitized solar cells and Schottky barrier devices. Its photophysical properties are harnessed to improve the efficiency of these devices .
Food and Beverage Industry
In the food and beverage industry, DCF is used to detect and measure the presence of specific ions and molecules that indicate spoilage or contamination, ensuring product safety and quality .
Safety and Hazards
Eigenschaften
IUPAC Name |
disodium;2-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O5.2Na/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;/h1-8,23H,(H,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSVOWHDMGIUKH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)[O-])Cl)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Cl2Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435171 | |
| Record name | Disodium 2-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80471-69-8 | |
| Record name | Disodium 2-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)
![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)

![9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)](/img/structure/B1589809.png)

